
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring. Its molecular formula is C14H22ClN3O2, and it is often used in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-chloropyrimidine, which is then reacted with a suitable piperazine derivative. The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloroformate as the reagent. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale .
化学反応の分析
Types of Reactions
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, N-oxides, secondary amines, and carboxylic acids .
科学的研究の応用
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyrimidine moiety is often responsible for the binding affinity, while the piperazine ring can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
tert-Butyl (2-chloropyrimidin-4-yl)carbamate: Similar structure but lacks the piperazine ring.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of a chloropyrimidine moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications .
特性
分子式 |
C15H23ClN4O2 |
|---|---|
分子量 |
326.82 g/mol |
IUPAC名 |
tert-butyl 4-[(2-chloropyrimidin-4-yl)methyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-11-9-19(10-12-5-6-17-13(16)18-12)7-8-20(11)14(21)22-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChIキー |
FDSYNLQCFJVWNW-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





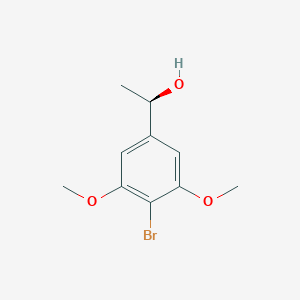
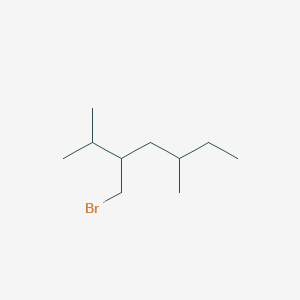
![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
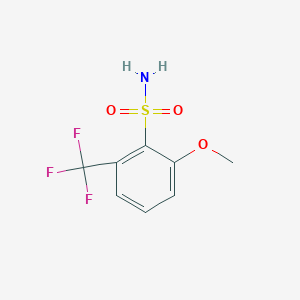
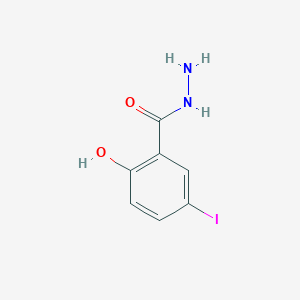
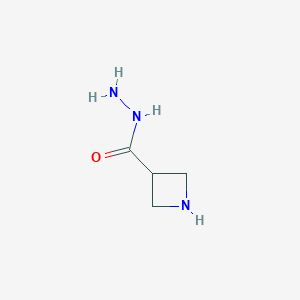
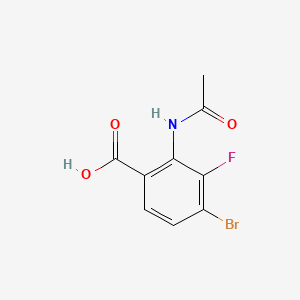
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
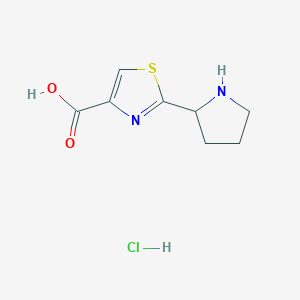
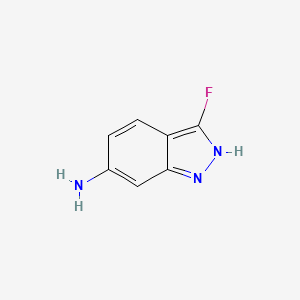
![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
